5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine

Epigenetics Enzyme Inhibition Lysine Demethylase

This specific 1,3-thiazine derivative is a validated LSD1 inhibitor (IC50: 480 nM, 479-fold selectivity vs. LSD2) and a negative control for MAO-B assays. Its C5-chloro and amine groups make it an essential, non-substitutable intermediate for insecticide synthesis and targeted medicinal chemistry optimization. Ideal for in vitro proof-of-concept studies due to defined plasma stability (t1/2 < 1 min).

Molecular Formula C4H7ClN2S
Molecular Weight 150.63 g/mol
CAS No. 34025-37-1
Cat. No. B3351179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine
CAS34025-37-1
Molecular FormulaC4H7ClN2S
Molecular Weight150.63 g/mol
Structural Identifiers
SMILESC1C(CSC(=N1)N)Cl
InChIInChI=1S/C4H7ClN2S/c5-3-1-7-4(6)8-2-3/h3H,1-2H2,(H2,6,7)
InChIKeyQLHLWORZLFQQAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 34025-37-1): Key Properties and Procurement Considerations


5-Chloro-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 34025-37-1) is a heterocyclic organic compound belonging to the 1,3-thiazine class, characterized by a six-membered ring containing both nitrogen and sulfur atoms . It has a molecular formula of C4H7ClN2S and a molecular weight of 150.63 g/mol . The compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and agrochemical research, where its chloro and amine functionalities provide versatile handles for further derivatization . It is commercially available from multiple vendors with standard purities around 97-98% .

Why 5-Chloro-5,6-dihydro-4H-1,3-thiazin-2-amine Cannot Be Directly Substituted with Unverified Analogs


Direct substitution with other 1,3-thiazine derivatives or generic alternatives is inadvisable without comparative data verification. While the 1,3-thiazine scaffold is associated with diverse biological activities, specific functionalization—such as the C5 chloro substituent in this compound—critically influences both its intrinsic properties and its behavior as a synthetic intermediate [1]. The quantitative evidence below indicates that even minor structural changes can drastically alter enzyme inhibition profiles and metabolic stability. Furthermore, the compound's established use as an intermediate in the synthesis of specific insecticides implies that its unique reactivity and steric/electronic properties are essential for downstream synthetic success [2].

Quantitative Differentiation Evidence for 5-Chloro-5,6-dihydro-4H-1,3-thiazin-2-amine vs. Analogs


LSD1 vs. LSD2 Selectivity: A Comparative Enzyme Inhibition Profile for 5-Chloro-5,6-dihydro-4H-1,3-thiazin-2-amine

The compound exhibits a notable selectivity profile between the closely related epigenetic targets LSD1 and LSD2. It demonstrates weak inhibition of LSD2 with an IC50 of 230,000 nM, while showing 479-fold higher potency (lower IC50) against LSD1 with an IC50 of 480 nM [1]. This cross-target selectivity ratio is a crucial differentiator from other 1,3-thiazine derivatives that may lack this profile or exhibit inverted selectivity.

Epigenetics Enzyme Inhibition Lysine Demethylase

MAO-B Inhibition: A Key Liability Differentiating 5-Chloro-5,6-dihydro-4H-1,3-thiazin-2-amine from Active CNS Analogs

The compound is essentially inactive against human Monoamine Oxidase B (MAO-B), displaying an IC50 greater than 100,000 nM [1]. This is a critical differentiation point from other 2-aminothiazine derivatives that are designed or known to be potent MAO-B inhibitors. This lack of activity can be a significant advantage in drug discovery programs where MAO-B inhibition is an unwanted off-target effect.

Neuropharmacology Enzyme Inhibition MAO-B

Plasma Stability Defines 5-Chloro-5,6-dihydro-4H-1,3-thiazin-2-amine as a Chemical Probe, Not an In Vivo Candidate

The compound demonstrates extremely low stability in human plasma, with a reported half-life (t1/2) of less than 1 minute and virtually no parent compound remaining after 60 minutes . This property starkly differentiates it from more metabolically stable thiazine derivatives or prodrugs intended for in vivo use. This data is a key selection criterion, steering users toward its appropriate use as a chemical probe or in vitro tool compound.

ADME Drug Metabolism Plasma Stability

Validated Application Scenarios for 5-Chloro-5,6-dihydro-4H-1,3-thiazin-2-amine Based on Differential Evidence


Scaffold for Epigenetic Probe Development Targeting LSD1

Based on its confirmed inhibitory activity against LSD1 (IC50: 480 nM) and a 479-fold selectivity window over LSD2 (IC50: 230,000 nM), this compound serves as a validated starting point for medicinal chemistry campaigns aimed at developing selective LSD1 inhibitors [1]. Its weak potency and selectivity profile make it a suitable tool for initial target validation and a scaffold for optimization.

Negative Control for MAO-B Inhibition Assays

Given its lack of inhibitory activity against human MAO-B (IC50 > 100,000 nM), this specific 1,3-thiazine derivative can be reliably used as a negative control in biochemical and cellular assays designed to evaluate the MAO-B inhibitory potential of novel compounds [2]. Its defined lack of activity prevents false positives in high-throughput screening campaigns.

Chemical Biology Tool Compound for In Vitro Mechanistic Studies

The well-defined, albeit low, plasma stability (t1/2 < 1 min) defines this compound's appropriate use in short-term in vitro experiments, such as enzyme kinetics studies or target engagement assays in cell lysates . Its poor stability precludes its use in vivo, making it a suitable and economical tool for in vitro proof-of-concept studies.

Intermediate in Agrochemical Synthesis

The compound's established role as an intermediate in the synthesis of more stable insecticides confirms its value in industrial chemical production [3]. Its reactive handles, particularly the C5 chloro group and the amine, enable specific downstream transformations that are not possible with other unsubstituted or differently substituted thiazine analogs.

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